REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)C#N.C[CH2:11][N:12](CC)CC>[Pd].CCO>[NH2:1][C:2]1[CH:3]=[C:4]([NH:12][CH3:11])[CH:7]=[CH:8][N:9]=1
|
Name
|
|
Quantity
|
0.043 mol
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C#N)C=CN1
|
Name
|
|
Quantity
|
6 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Crude mixture was filtered through Celite®
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuo
|
Type
|
CUSTOM
|
Details
|
dried under high vacuum
|
Type
|
CUSTOM
|
Details
|
to yield compound
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |